tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate follows systematic IUPAC naming conventions. The name is derived from its core piperidine ring, which is substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 5-bromopyrimidin-2-yloxy moiety. The full IUPAC name reflects these substituents in priority order:
- Parent structure : Piperidine
- Substituents :
- 1-carboxylate ester with tert-butyl group
- 4-position oxygen-linked 5-bromopyrimidine
The molecular formula is C₁₄H₂₀BrN₃O₃ , corresponding to a molecular weight of 358.23 g/mol . Key structural components include:
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Piperidine ring | C₅H₁₀N | Central bicyclic scaffold |
| tert-Butoxycarbonyl | C₅H₉O₂ | N-protecting group |
| 5-Bromopyrimidin-2-yl | C₄H₂BrN₂O | Electrophilic aromatic substituent |
The Boc group enhances solubility in organic solvents, while the bromopyrimidine moiety introduces reactivity for cross-coupling reactions.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational studies using density functional theory (DFT) reveal two predominant conformers of this compound, differentiated by the orientation of the pyrimidine ring relative to the piperidine scaffold:
- Axial conformation : The pyrimidine ring aligns parallel to the piperidine chair, stabilized by weak C–H···N hydrogen bonds between the pyrimidine N1 and piperidine C3–H (bond length: 2.45 Å).
- Equatorial conformation : The pyrimidine ring adopts a perpendicular orientation, minimizing steric clashes with the Boc group.
Energy calculations (B3LYP/6-311+G(d,p)) show the axial conformation is 1.8 kcal/mol more stable than the equatorial form due to hyperconjugative interactions between the oxygen lone pairs and σ*(C–Br) orbitals. Torsional angles critical to these conformations include:
| Torsion Angle | Axial Conformation (°) | Equatorial Conformation (°) |
|---|---|---|
| O–C(piperidine)–O–C(pyrimidine) | 172.3 | 58.6 |
| N(piperidine)–C–O–C(pyrimidine) | 67.1 | 112.4 |
Solvent effects (PCM model) slightly favor the equatorial conformation in polar media (ΔG = +0.9 kcal/mol in water), highlighting the compound's conformational flexibility.
Comparative Structural Features with Related Piperidine-Pyrimidine Hybrids
Structural comparisons with analogous compounds reveal key differences in electronic and steric properties:
| Compound | Molecular Formula | Key Structural Variation | LogP | Dipole Moment (D) |
|---|---|---|---|---|
| tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | C₁₄H₂₀N₃O₃ | No bromine substitution | 2.11 | 4.78 |
| tert-Butyl 4-(5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate | C₁₄H₂₀FN₃O₃ | Fluorine at pyrimidine C5 | 2.34 | 5.02 |
| tert-Butyl 4-(5-chloropyrimidin-2-yloxy)piperidine-1-carboxylate | C₁₄H₂₀ClN₃O₃ | Chlorine at pyrimidine C5 | 2.89 | 4.93 |
The bromine atom in the target compound increases molecular polarizability (α = 34.5 ų vs. 29.8 ų for the fluorine analog) while maintaining comparable steric bulk (van der Waals volume: 22.7 ų for Br vs. 12.0 ų for F). X-ray crystallography of related analogs shows that bromine substitution induces a 7.5° twist in the pyrimidine-piperidine dihedral angle compared to hydrogen or methyl substituents, optimizing π-π stacking potential.
Nuclear Overhauser Effect (NOE) spectroscopy confirms through-space coupling between the Boc group's tert-butyl protons and pyrimidine H4 (2.8 Å distance), a feature absent in non-brominated derivatives. This interaction suggests bromine's electron-withdrawing nature enhances intramolecular charge transfer, as evidenced by a bathochromic shift of 15 nm in UV-Vis spectra compared to chlorine analogs.
Propriétés
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUROZPOJVDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630736 | |
| Record name | tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-41-8 | |
| Record name | tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Copper-Catalyzed Coupling in DMF
A representative method involves stirring a mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-bromopyrimidin-2-yl chloride in the presence of potassium carbonate and copper(II) acetate in DMF at 85°C for 3 hours. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layer is washed and dried, and solvent removal under reduced pressure yields the crude product, which can be purified by column chromatography.
| Reagent | Amount (example) |
|---|---|
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 5 g |
| 5-Bromopyrimidin-2-yl chloride | 4.5 g |
| Potassium carbonate | 5 g |
| Copper(II) acetate dihydrate | 0.4 g |
| DMF | 75 mL |
| Temperature | 85°C |
| Reaction time | 3 hours |
Palladium-Catalyzed Suzuki–Miyaura Coupling
An alternative approach uses palladium catalysis, where a boronic ester derivative of 5-bromopyrimidine is coupled with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions. For example, PdCl2(dppf) as catalyst with potassium carbonate in a mixture of 1,4-dioxane and water under reflux for 4 hours can yield the desired product with good efficiency.
This method is advantageous for substrates sensitive to copper or requiring milder conditions.
| Reagent | Amount (example) |
|---|---|
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 0.97 mmol |
| 5-Bromopyrimidin-2-yl boronic ester | 1 equiv. |
| PdCl2(dppf) | 0.10 mmol |
| Potassium carbonate | 0.84 mmol |
| 1,4-Dioxane | 20 mL |
| Water | 4 mL |
| Temperature | Reflux (approx. 100°C) |
| Reaction time | 4 hours |
Reaction Mechanism Insights
- The copper-catalyzed reaction proceeds via the formation of a copper-alkoxide intermediate, facilitating nucleophilic substitution on the pyrimidine ring.
- The palladium-catalyzed Suzuki coupling involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–O bond.
- The Boc group on the piperidine nitrogen protects it from unwanted side reactions and can be removed later if needed.
Purification and Characterization
- After reaction completion, the crude product is typically purified by silica gel column chromatography using dichloromethane/methanol mixtures as eluents.
- Characterization is done by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield* | Notes |
|---|---|---|---|---|---|---|
| Copper-catalyzed SNAr | Cu(OAc)2, K2CO3 | DMF | 85°C | 3 h | Moderate to good | Simple setup, moderate temp |
| Pd-catalyzed Suzuki coupling | PdCl2(dppf), K2CO3 | 1,4-Dioxane/H2O | Reflux | 4 h | Good | Suitable for sensitive substrates |
| Base-mediated SNAr (less common) | K2CO3 or KHCO3 | DMF | 70-85°C | 3-4 h | Variable | Requires strong nucleophile |
*Yields depend on scale and purification efficiency.
Research Findings and Optimization Notes
- The copper-catalyzed method is widely used due to its cost-effectiveness and simplicity but may require careful control of reaction time and temperature to avoid side products.
- Palladium-catalyzed coupling offers higher selectivity and is compatible with various functional groups, making it preferable for complex molecule synthesis.
- The presence of the Boc protecting group is critical for maintaining selectivity and preventing polymerization or side reactions at the piperidine nitrogen.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and maximize yields.
- Post-synthesis modifications, such as Boc deprotection, can be performed using trifluoroacetic acid in dichloromethane if the free amine is required for further derivatization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Recent studies have indicated that this compound exhibits significant activity against Mycobacterium tuberculosis, with related derivatives showing minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM. This positions it as a potential lead compound for further development in tuberculosis treatment .
- Antitumor Activity: The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) analyses suggest that specific modifications to the piperidine and pyrimidine rings can enhance its anticancer properties. Some derivatives have shown IC50 values lower than those of established chemotherapeutics like doxorubicin .
2. Chemical Synthesis
- The compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structural features make it a valuable building block for synthesizing specialty chemicals .
3. Biological Research
- Ongoing research is focused on understanding the interactions of this compound with various biological targets. The bromine atom in the pyrimidine ring allows for nucleophilic substitution reactions, potentially modulating the activity of biological molecules .
Case Studies
1. Antimicrobial Screening
- A high-throughput screening study demonstrated that derivatives of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine exhibited significant inhibition against M. tuberculosis, highlighting its potential as a lead compound for tuberculosis treatment .
2. Cancer Cell Line Evaluation
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Key Observations:
Heterocycle Substitution : Replacing pyrimidine with pyridine (as in ) reduces aromaticity and alters electronic properties, affecting binding affinity in kinase targets.
Halogen Effects : Bromine (in the target compound) vs. chlorine (in ) modulates reactivity: bromine supports cross-coupling, while chlorine favors nucleophilic substitutions.
Scaffold Diversity : Piperazine () vs. piperidine (target compound) alters basicity and hydrogen-bonding capacity, impacting solubility and target engagement .
Activité Biologique
Overview
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound notable for its structural features, including a tert-butyl ester group and a bromopyrimidine moiety. Its molecular formula is C14H20BrN3O3, and it has been the subject of various studies aimed at understanding its biological activity, particularly in medicinal chemistry and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromine atom in the pyrimidine ring can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules. This interaction may inhibit or modulate the activity of these targets, leading to potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening of a diverse chemical library, compounds similar to this compound demonstrated significant inhibition against Mycobacterium tuberculosis. For instance, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating promising activity against this pathogen .
Cytotoxicity and Antitumor Activity
In addition to antimicrobial properties, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analyses revealed that modifications in the pyrimidine and piperidine rings significantly influence the cytotoxic potency. For example, derivatives with specific substitutions displayed IC50 values less than that of the reference drug doxorubicin in certain cancer cell lines, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | Structure | Moderate antimicrobial activity; potential anticancer properties |
| tert-butyl 4-(5-bromopyridin-2-yl)oxypiperidine-1-carboxylate | Structure | Lower activity compared to brominated derivatives |
| tert-butyl 4-(5-chloropyrimidin-2-yloxy)piperidine-1-carboxylate | - | Higher cytotoxicity against certain cancer cell lines |
This table illustrates that the presence of bromine in the pyrimidine ring enhances biological activity compared to other halogenated derivatives.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antimicrobial Screening : A study involving a library of compounds found that tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine derivatives showed significant inhibition against M. tuberculosis, demonstrating its potential as a lead compound for further development .
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines indicated that modifications to the piperidine ring could enhance cytotoxic effects. Some derivatives achieved IC50 values comparable to established chemotherapeutics, suggesting their viability as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between tert-butyl piperidine-1-carboxylate derivatives and 5-bromo-2-chloropyrimidine. Key conditions include using potassium carbonate as a base in 1,4-dioxane under reflux (110°C for 12 hours), achieving yields up to 88.7% . Variations in reaction time, stoichiometry (e.g., 1.5–4 hours, 1:1.5–2.5 molar ratios), and purification methods (e.g., silica gel chromatography) significantly impact yield and purity.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and Boc-group integrity.
- Mass Spectrometry : ESI-MS (e.g., [M+H-100]+ fragments) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry or verifying pyrimidine-piperidine linkage .
Q. What safety precautions are critical during synthesis and handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear fire-retardant clothing, gloves, and self-contained breathing apparatus due to flammability risks .
- Storage : Keep away from oxidizing agents and heat sources to prevent decomposition .
- Waste Disposal : Segregate halogenated byproducts (e.g., bromine-containing intermediates) for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The 5-bromo group on pyrimidine enables palladium-catalyzed couplings. Optimize conditions using boronic acids (e.g., aryl/heteroaryl), Pd(PPh), and bases (e.g., NaCO) in THF/HO. Monitor reaction progress via TLC or HPLC to avoid over-substitution or debromination .
Q. What strategies mitigate competing side reactions (e.g., Boc-group cleavage) during functionalization?
- Methodology :
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during derivatization; use milder conditions (e.g., HCl/dioxane) for Boc deprotection.
- Temperature Control : Maintain reactions below 50°C to prevent thermal degradation of the tert-butyl carbamate .
- Protecting Group Alternatives : Consider Trt (trityl) or Cbz groups if Boc proves unstable under specific conditions .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets, leveraging the pyrimidine core’s hydrogen-bonding potential.
- MD Simulations : Assess conformational stability of the piperidine-Boc moiety in aqueous or lipid environments using GROMACS .
Q. What analytical approaches resolve contradictions in reported yields or purity data?
- Methodology :
- Reproducibility Checks : Validate literature protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere).
- Advanced Chromatography : Employ HPLC-MS or UPLC-PDA to detect low-abundance impurities (e.g., dehalogenated byproducts) that may skew yield calculations .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Strategy :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Prodrug Design : Modify the Boc group to introduce ionizable moieties (e.g., phosphate esters) for improved bioavailability .
Q. What techniques validate the compound’s stability under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS.
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation of the piperidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
